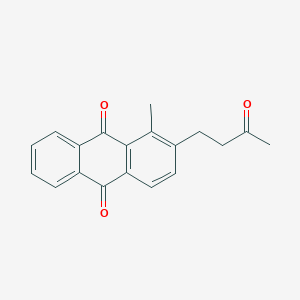

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione

CAS No.: 871577-15-0

Cat. No.: VC1794430

Molecular Formula: C19H16O3

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871577-15-0 |

|---|---|

| Molecular Formula | C19H16O3 |

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | 1-methyl-2-(3-oxobutyl)anthracene-9,10-dione |

| Standard InChI | InChI=1S/C19H16O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-10H,7-8H2,1-2H3 |

| Standard InChI Key | ATBNRRNSAIGYLC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C |

| Canonical SMILES | CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione, also known by the synonym sterequinone F, is characterized by the following structural and identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 871577-15-0 |

| Molecular Formula | C₁₉H₁₆O₃ |

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | 1-methyl-2-(3-oxobutyl)anthracene-9,10-dione |

| InChI | InChI=1S/C19H16O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-10H,7-8H2,1-2H3 |

| InChIKey | ATBNRRNSAIGYLC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C |

| PubChem Compound ID | 5326346 |

The compound features an anthracene-9,10-dione core with a methyl group at position 1 and a 3-oxobutyl chain (4-oxopentanyl) at position 2. This structure contributes to its unique chemical and biological properties compared to other anthraquinone derivatives.

Comparison with Related Compounds

To better understand the structural uniqueness of 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione, a comparison with structurally related compounds provides valuable insights:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione | C₁₉H₁₆O₃ | 292.3 | Base compound with methyl at C-1 and oxobutyl at C-2 |

| 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione | C₂₀H₁₈O₅ | 338.4 | Additional hydroxy at C-1, methoxy at C-8, and methyl at C-3 |

| 6,8-dimethoxy-1-methyl-2-(3-oxobutyl)anthracene-9,10-dione | C₂₂H₂₂O₅ | 366.4 | Additional methoxy groups at C-6 and C-8 |

The structural variations between these compounds, particularly the presence of additional functional groups such as hydroxyl and methoxy substituents, can significantly impact their chemical reactivity, biological activities, and physicochemical properties .

Natural Occurrence and Sources

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione is a natural product found in several plant species within the genus Stereospermum, which belongs to the Bignoniaceae family. Specifically, it has been identified in:

-

Stereospermum chelonoides

-

Stereospermum colais

-

Stereospermum acuminatissimum

These plants are native to tropical regions and have been used in traditional medicine systems for various therapeutic purposes. The isolation of 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione from these natural sources typically involves extraction with organic solvents followed by various chromatographic techniques for purification.

The presence of this compound in these plant species suggests potential ecological roles, possibly including antimicrobial defense mechanisms or plant-insect interactions that have evolved over time. Further research into the ecological significance of this compound within its natural sources could provide valuable insights into its biological functions.

Structure-Activity Relationships

Understanding the structure-activity relationships of anthraquinone derivatives provides insights into how the specific substituents on 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione might influence its biological activities:

Influence of Substituents

-

Methyl Group at C-1: Methyl substituents on anthraquinone cores can influence lipophilicity and electronic properties, potentially affecting membrane permeability and interactions with biological targets.

-

Oxobutyl Chain at C-2: The 3-oxobutyl side chain introduces additional reactivity through its ketone functionality, which may participate in hydrogen bonding or serve as a site for nucleophilic attack, potentially influencing the compound's interactions with biological macromolecules.

-

Quinone Moiety: The core anthraquinone structure with its quinone moiety can participate in redox processes, generating reactive oxygen species (ROS) that may contribute to biological effects, particularly cytotoxicity.

Comparative Activity Analysis

In comparing 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione with more substituted derivatives:

-

Hydroxylation: The addition of hydroxyl groups, as seen in 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione, often enhances water solubility and can provide additional sites for hydrogen bonding with biological targets.

-

Methoxylation: Methoxy groups, present in compounds like 6,8-dimethoxy-1-methyl-2-(3-oxobutyl)anthracene-9,10-dione, can influence lipophilicity and electronic properties, potentially affecting biological activities such as cytotoxicity .

This structure-activity analysis suggests that while 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione may possess biological activities similar to related anthraquinones, its specific activity profile is likely unique due to its particular substitution pattern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume